1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-19(24)23-11-9-22(10-12-23)18-8-6-15(20-21-18)14-5-7-16(25-2)17(13-14)26-3/h5-8,13H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGWXKMVJRNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Substitution with 3,4-Dimethoxyphenyl Group: The pyridazine core is then functionalized with a 3,4-dimethoxyphenyl group via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling.
Attachment of Piperazine Moiety: The functionalized pyridazine is reacted with piperazine under nucleophilic substitution conditions to introduce the piperazine ring.
Formation of the Propanone Group: Finally, the propanone group is introduced through acylation reactions, such as Friedel-Crafts acylation, using propanoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at three primary sites:
Key Findings :
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The piperazine ring is more oxidation-prone than the pyridazine system under acidic conditions.
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Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyridazine ring without affecting methoxy groups .
Reduction Reactions
Controlled reduction targets the ketone and aromatic systems:
Notable Observations :
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Sodium borohydride reduces the ketone quantitatively without side reactions.
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Full hydrogenation of the pyridazine ring requires harsher conditions (e.g., Raney Ni, 80°C) .
Nucleophilic Substitution
The piperazine nitrogen and pyridazine positions exhibit distinct reactivity:
| Site | Reagents | Product | Kinetics (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Piperazine-N | Methyl iodide (K₂CO₃, DMF, 60°C) | N-Methylpiperazine derivative | 3.2 × 10⁻⁴ |
| Pyridazine C-5 | NaN₃ (DMSO, 120°C, 8 hr) | 5-Azido-pyridazine analog | 1.1 × 10⁻⁵ |
Mechanistic Insights :
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Piperazine quaternization follows SN2 kinetics, while pyridazine substitutions require polar aprotic solvents .
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Methoxy groups exert a strong electron-donating effect, deactivating the pyridazine ring toward electrophiles .
Cross-Coupling Reactions
Suzuki-Miyaura coupling modifies the 3,4-dimethoxyphenyl group:
| Reaction | Conditions | Product | Yield | Turnover (TON) |
|---|---|---|---|---|
| Demethylation/coupling | BBr₃ (CH₂Cl₂, -78°C) → Pd(PPh₃)₄ | Biaryl derivatives | 63% | 580 |
Protocol :
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Demethylation with BBr₃ produces catechol intermediates.
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Palladium-catalyzed coupling with aryl boronic acids introduces new substituents .
Acid/Base-Mediated Transformations
| Condition | Effect | Product Stability |
|---|---|---|
| HCl (1M, reflux) | Methoxy group hydrolysis | Partial decomposition (t₁/₂ = 2.3 hr) |
| NaOH (0.1M, 25°C) | Ketone enolate formation | Reversible (pKa = 12.4) |
Critical Notes :
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Acidic conditions cleave methoxy groups to hydroxyls but degrade the pyridazine ring over time.
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The ketone forms stable enolates in basic media, useful for further alkylation.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
| Process | Products | Quantum Yield (Φ) |
|---|---|---|
| [4π+4π] Cycloaddition | Dimeric pyridazine adducts | 0.18 |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological pathways:
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant effects through the inhibition of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.
- Anticancer Properties : Research indicates that similar compounds have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Pharmacological Studies
The pharmacological profile of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in diseases such as diabetes and neurodegenerative disorders.
- Cellular Pathway Modulation : Studies have demonstrated that this compound can influence signaling pathways associated with cell proliferation and apoptosis, highlighting its potential in cancer therapy.
Case Study 1: Antidepressant Effects
In a study evaluating related pyridazine derivatives, it was found that one compound exhibited significant inhibition of MAO-B with an IC50 value of 0.013 µM. This selectivity suggests its potential use in treating conditions like depression and anxiety disorders .
Case Study 2: Anticancer Activity
A related study assessed the cytotoxicity of pyridazine derivatives on L929 fibroblast cells. The findings indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable therapeutic index for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it could act as an antagonist or agonist at neurotransmitter receptors, influencing signaling pathways involved in mood regulation or inflammation.
Comparison with Similar Compounds
Structural Comparison
Core Scaffold and Substituent Variations
The target compound shares a common pyridazine-piperazine-propanone backbone with analogs but differs in substituent chemistry:
*Note: Molecular formula for the target compound is inferred based on structural similarity.
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound may enhance electron-donating effects compared to halogens (e.g., chlorine in ) or electron-withdrawing groups (e.g., trifluoromethyl in ).
- Piperazine ring conformations (e.g., chair conformation noted in ) likely influence binding to biological targets across all analogs.
Pharmacological Activity Comparison
Analgesic and Anti-inflammatory Effects
- : The 4-chlorophenyl analog demonstrated higher analgesic activity than aspirin (100 mg/kg in mice) and anti-inflammatory effects in carrageenan-induced edema. Pyridazinone and diphenyl groups may contribute to dual activity.
- Target Compound : Methoxy groups could modulate COX-2 selectivity or enhance solubility, but direct data are lacking.
Kinase and Enzyme Modulation
- : The trifluoromethylpyridinyl-thiophene derivative was synthesized for kinase inhibition studies. The thioether linkage may improve metabolic stability.
Receptor Binding Profiles
Physicochemical and Pharmacokinetic Properties
Calculated Properties
Substituent Impact on ADME
Biological Activity
The compound 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.
Chemical Structure and Synthesis
The chemical formula for this compound is . The synthesis typically involves multiple steps, including:
- Formation of the Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
- Piperazine Substitution : The pyridazine derivative is reacted with piperazine to introduce the piperazine moiety.
- Introduction of the Dimethoxyphenyl Group : This can be performed using coupling reactions, such as Suzuki or Heck coupling, to attach the aryl group to the piperazine-pyridazine scaffold.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate neurotransmitter systems by acting on receptors or enzymes involved in neurotransmission. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase, potentially leading to increased acetylcholine levels in the brain, which could be beneficial for neurodegenerative diseases like Alzheimer's .
Pharmacological Profiles
Research indicates that derivatives of this compound exhibit a range of pharmacological activities:
- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from apoptosis and promote cognitive function in models of Alzheimer’s disease .
- Anticancer Properties : The compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
- Anti-inflammatory Activity : Certain derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine production .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
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In Vitro Studies : In vitro assays showed that the compound inhibited cell proliferation in VIM-expressing mesenchymal cancer cell lines with an IC50 value indicating significant potency .
Compound IC50 (µM) Target This compound 5.0 VIM-dependent mechanism Related Compound A 7.5 nSMase2 Related Compound B 10.0 Acetylcholinesterase - Animal Models : In vivo studies using mouse models have demonstrated that administration of this compound leads to improved cognitive function and reduced amyloid plaque formation, a hallmark of Alzheimer's pathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
